

Application Notes and Protocols for SASS6 Western Blotting

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the selection of antibodies and a detailed protocol for the detection of SASS6 protein by Western blotting.

Introduction to SASS6

Spindle assembly abnormal protein 6 homolog (SASS6) is a crucial protein involved in the duplication of centrioles, which are core components of the centrosome.[1][2][3] SASS6 is a central component of the cartwheel structure, providing the nine-fold symmetry essential for the proper formation of new centrioles.[4][5] The process of centriole duplication is tightly regulated, and SASS6, in conjunction with proteins such as Polo-like kinase 4 (PLK4) and STIL, plays a pivotal role in this pathway.[1][6][7] Dysregulation of SASS6 expression has been linked to developmental disorders like primary microcephaly and is also implicated in cancer.[2]

Antibody Selection Guide for SASS6 Western Blotting

The selection of a highly specific and sensitive antibody is critical for the successful detection of SASS6 by Western blotting. Below is a summary of commercially available antibodies that have been validated for this application.

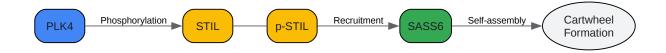


Supplier	Catalog Number	Clonality	Host	Reactivity	Validated Applicati ons	Recomme nded Dilution (WB)
Proteintech	21377-1- AP	Polyclonal	Rabbit	Human, Mouse	WB, IHC, IF, IP, ELISA	1:1000
Abbexa	abx005381	Polyclonal	Rabbit	Human	ELISA, WB, IHC, IP	1:500 - 1:2000
Sigma- Aldrich	SAB27009 49	Polyclonal	Mouse	Human	WB	1 μg/mL
Novus Biologicals	NB100- 93342	Polyclonal	Rabbit	Human, Mouse	IP	Not Recommen ded for WB
Santa Cruz Biotechnol ogy	sc-81431	Monoclonal	Mouse	Human, Mouse, Rat	WB, IP, IF	1:100 - 1:1000

Note: It is crucial to consult the manufacturer's datasheet for the most up-to-date information and validation data. The performance of each antibody may vary depending on the experimental conditions.

SASS6 Signaling Pathway in Centriole Duplication

SASS6 is a key player in the intricate process of centriole duplication. The pathway is initiated by the kinase PLK4, which phosphorylates STIL. This phosphorylation event facilitates the recruitment of SASS6 to the mother centriole, where it self-assembles to form the central cartwheel structure of the new procentriole.





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Caption: SASS6 signaling in centriole duplication.

Detailed Protocol for SASS6 Western Blotting

This protocol provides a step-by-step guide for the detection of SASS6 in cell lysates.

- 1. Sample Preparation (Cell Lysates)
- Culture cells to 70-80% confluency.
- Wash cells twice with ice-cold PBS.
- Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- Denature protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

2. SDS-PAGE

- Load 20-30 μg of denatured protein per well onto a 10% SDS-polyacrylamide gel.
- Include a pre-stained protein ladder to monitor migration.
- Run the gel at 100-120V until the dye front reaches the bottom.
- 3. Protein Transfer
- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.



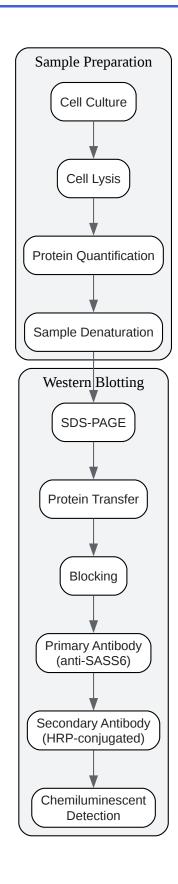
- A wet transfer system is recommended. Transfer at 100V for 60-90 minutes at 4°C.
- Confirm successful transfer by staining the membrane with Ponceau S.
- 4. Immunoblotting
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-SASS6 antibody (refer to the table above for recommended dilutions) in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
- · Wash the membrane three times for 10 minutes each with TBST.
- 5. Detection
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system or X-ray film.

Positive Controls: HeLa, MCF-7, and human testis tissue lysates have been reported as positive controls for SASS6 expression.[9]

Experimental Workflow for SASS6 Western Blotting

The following diagram illustrates the key steps in the Western blotting workflow for SASS6 detection.





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Caption: Western blotting workflow for SASS6.



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